2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid
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Overview
Description
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group provides steric hindrance and electronic effects that influence the reaction pathway.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions involving the Boc-protected amine.
Major Products
The major products of these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules where temporary protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection and deprotection steps.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and formation of a carbamic acid intermediate, which then decarboxylates to release the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-Butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- 2-{[(tert-Butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Uniqueness
2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid is unique due to its specific structure, which includes a 4-ethylcyclohexyl group. This structural feature can influence its reactivity and the steric effects it imparts in chemical reactions, making it distinct from other Boc-protected compounds.
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBLWVZHMFQDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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